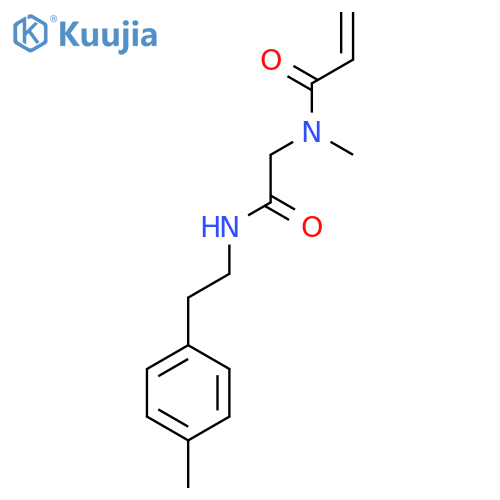Cas no 2197610-60-7 (N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide)

2197610-60-7 structure
商品名:N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-N-[2-[[2-(4-methylphenyl)ethyl]amino]-2-oxoethyl]-2-propenamide
- Z2705515332
- EN300-26574220
- N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- 2197610-60-7
- N-methyl-N-({[2-(4-methylphenyl)ethyl]carbamoyl}methyl)prop-2-enamide
- N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide
-
- インチ: 1S/C15H20N2O2/c1-4-15(19)17(3)11-14(18)16-10-9-13-7-5-12(2)6-8-13/h4-8H,1,9-11H2,2-3H3,(H,16,18)
- InChIKey: GQNKZMRVDKZODG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C(C=C)=O)C)NCCC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 260.152477885g/mol
- どういたいしつりょう: 260.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.071±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 512.1±43.0 °C(Predicted)
- 酸性度係数(pKa): 14.82±0.46(Predicted)
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574220-0.05g |
N-methyl-N-({[2-(4-methylphenyl)ethyl]carbamoyl}methyl)prop-2-enamide |
2197610-60-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2197610-60-7 (N-methyl-N-({2-(4-methylphenyl)ethylcarbamoyl}methyl)prop-2-enamide) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
